molecular formula C14H11NO5S2 B2629180 (E)-2-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid CAS No. 890603-29-9

(E)-2-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Cat. No. B2629180
CAS RN: 890603-29-9
M. Wt: 337.36
InChI Key: CCTWEMKRVCWJJX-IZZDOVSWSA-N
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Description

(E)-2-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a useful research compound. Its molecular formula is C14H11NO5S2 and its molecular weight is 337.36. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Properties and Chemical Sensors

One application of related compounds to (E)-2-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is in the development of fluorescent chemical sensors. A study highlighted the synthesis and fluorescence properties of a new fluorescent compound for the selective determination of Co2+. This compound demonstrated significant fluorescent quenching effects upon interaction with Co2+, suggesting its potential as a fluorescent chemical sensor for cobalt ions Li Rui-j (2013).

Anticancer and Antiangiogenic Activities

Novel thioxothiazolidin-4-one derivatives, including those related to the specified chemical structure, have been synthesized and evaluated for their anticancer and antiangiogenic effects. These compounds showed promising results in inhibiting tumor growth and tumor-induced angiogenesis in a mouse model, pointing towards their potential as anticancer therapies. This research emphasizes the importance of such compounds in the development of new anticancer drugs S. Chandrappa et al. (2010).

Photovoltaic Applications

In the field of organic solar cells, derivatives of (E)-2-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid have been explored for their photovoltaic properties. A study on designing triazatruxene-based donor materials highlighted the potential of structurally modified compounds for efficient photovoltaic applications, demonstrating the role of such derivatives in improving the efficiency of organic solar cells M. U. Khan et al. (2019).

properties

IUPAC Name

2-[(5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5S2/c16-12(17)7-15-13(18)11(22-14(15)21)6-8-1-2-9-10(5-8)20-4-3-19-9/h1-2,5-6H,3-4,7H2,(H,16,17)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTWEMKRVCWJJX-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

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